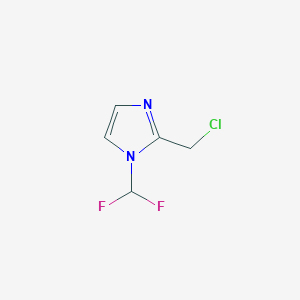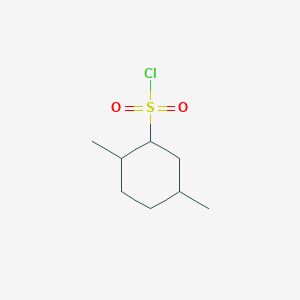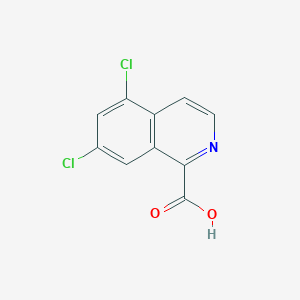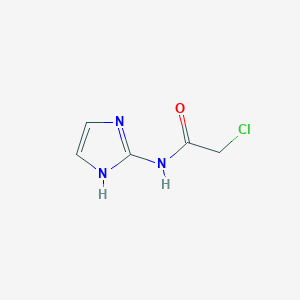
2-(chloromethyl)-1-(difluoromethyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(chloromethyl)-1-(difluoromethyl)-1H-imidazole is a compound of significant interest in the field of organic chemistry. This compound features a unique structure with a chloromethyl group and a difluoromethyl group attached to an imidazole ring. The presence of both chlorine and fluorine atoms in the molecule makes it a valuable candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical difluoromethylation of heterocycles, which has been extensively studied due to its efficiency and selectivity . This process often involves the use of difluoromethyl radical precursors under specific reaction conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of robust and scalable methods is crucial for producing this compound in quantities sufficient for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(chloromethyl)-1-(difluoromethyl)-1H-imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Radical Reactions: The difluoromethyl group can be introduced via radical reactions, which are highly selective and efficient.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and radical initiators for radical reactions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can lead to the formation of various substituted imidazoles, while radical reactions can introduce difluoromethyl groups onto the imidazole ring .
Applications De Recherche Scientifique
2-(chloromethyl)-1-(difluoromethyl)-1H-imidazole has a wide range of applications in scientific research, including:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mécanisme D'action
The mechanism of action of 2-(chloromethyl)-1-(difluoromethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The presence of the chloromethyl and difluoromethyl groups allows the compound to participate in various chemical reactions, leading to the formation of different products. These reactions can affect biological pathways and processes, making the compound a valuable tool for research and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(bromomethyl)-1-(difluoromethyl)-1H-imidazole: Similar but with a bromomethyl group instead of a chloromethyl group.
1-(difluoromethyl)-1H-imidazole: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
Uniqueness
The combination of chloromethyl and difluoromethyl groups in 2-(chloromethyl)-1-(difluoromethyl)-1H-imidazole makes it unique compared to other similar compounds. This unique structure allows it to participate in a wider range of chemical reactions and applications, making it a valuable compound for research and industrial purposes .
Propriétés
IUPAC Name |
2-(chloromethyl)-1-(difluoromethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF2N2/c6-3-4-9-1-2-10(4)5(7)8/h1-2,5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMZTWCHOPICRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)CCl)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
methanol](/img/structure/B13236366.png)

![4-Methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B13236377.png)
![[(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13236382.png)
amine](/img/structure/B13236392.png)
![4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole](/img/structure/B13236397.png)

![1-Methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13236408.png)
![2-[(2,3-Difluorophenyl)methyl]oxirane](/img/structure/B13236422.png)


![1-[(Azetidin-3-yl)methyl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B13236449.png)

![tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13236464.png)
